Optical Isomer Differential Antitumor Activity: DL-Sarcolysin vs. L-Melphalan vs. D-Medphalan
The three optical isomers of sarcolysin—DL-racemic mixture, L-isomer (melphalan), and D-isomer (medphalan)—demonstrate similar toxic properties but differ significantly in antitumor activity. In rats bearing transplanted sarcoma 45, the L-form displayed considerable antitumor efficacy, whereas the D-form was substantially less active [1]. The DL-racemic mixture (sarcolysin) occupies an intermediate activity position, delivering efficacy that reflects the combined contributions of both enantiomers. This stereochemical dependence of activity means the racemic mixture cannot be substituted for the pure L-isomer without altering the therapeutic-to-toxic ratio [1].
| Evidence Dimension | Antitumor activity of optical isomers |
|---|---|
| Target Compound Data | DL-sarcolysin (racemic mixture): intermediate antitumor activity between L- and D-isomers |
| Comparator Or Baseline | L-sarcolysin (melphalan): considerable antitumor activity; D-sarcolysin (medphalan): significantly lower activity |
| Quantified Difference | Rank-order activity: L-isomer > DL-racemic mixture > D-isomer; similar toxic properties across all three forms |
| Conditions | Sarcoma 45 transplanted in rats; optical isomers tested in parallel |
Why This Matters
Procurement of the racemic mixture (sarcolysin) versus the pure L-isomer (melphalan) directly determines the stereochemistry-dependent activity profile, which is critical for experiments studying enantiomer-specific DNA alkylation or tumor response.
- [1] Trusheikina VI. The antitumor activity of the optic isomers of sarcolysin. Bull Exp Biol Med. 1958;46:1125-1128. doi: 10.1007/BF00787949. View Source
